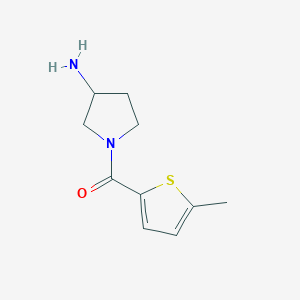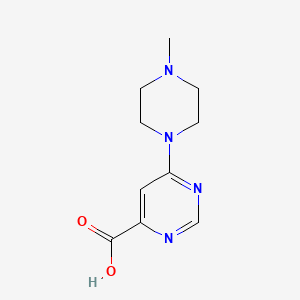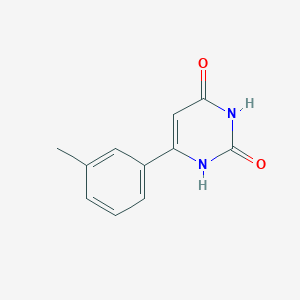![molecular formula C9H13NO3 B1466161 [2-(2-Methoxyethoxy)pyridin-4-yl]methanol CAS No. 897950-76-4](/img/structure/B1466161.png)
[2-(2-Methoxyethoxy)pyridin-4-yl]methanol
Vue d'ensemble
Description
“[2-(2-Methoxyethoxy)pyridin-4-yl]methanol” is a chemical compound with the CAS Number: 897950-76-4 . It has a molecular weight of 183.21 and its IUPAC name is [2-(2-methoxyethoxy)-4-pyridinyl]methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO3/c1-12-4-5-13-9-6-8(7-11)2-3-10-9/h2-3,6,11H,4-5,7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 183.21 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Iron(II) Coordination Compounds : Complexes featuring 4-pyridine hemiacetal, including methoxy(pyridin-4-yl)methanol, have been synthesized and characterized through X-ray diffraction, IR, and Mössbauer spectroscopy. These studies reveal molecular Fe(II) complexes with octahedral coordination, highlighting the versatile binding modes of pyridine hemiacetals and their potential in designing new coordination compounds (Bourosh et al., 2018).
Catalysis and Material Science
- Nickel Complexes in Ethylene Oligomerization : Nickel complexes utilizing bidentate N,O-type ligands, including derivatives of pyridin-yl methanol, demonstrate significant activity in the catalytic oligomerization of ethylene. These findings suggest the potential of these complexes in industrial processes, offering insights into the design of efficient catalysts for polymer production (Kermagoret & Braunstein, 2008).
Biocatalysis
- Whole-Cell Biocatalytic Synthesis : A study describes the green and efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli. This approach highlights the compound's role in facilitating biocatalytic processes, with potential applications in pharmaceutical synthesis and green chemistry (Chen et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-4-5-13-9-6-8(7-11)2-3-10-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAQECGZSLHBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)



![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)



![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)